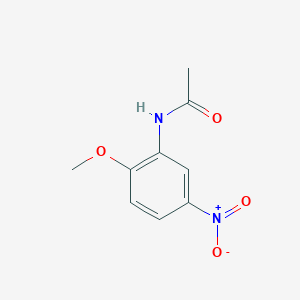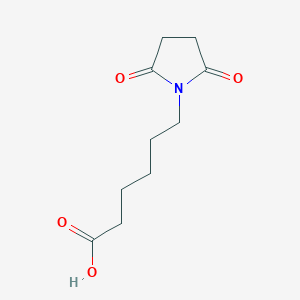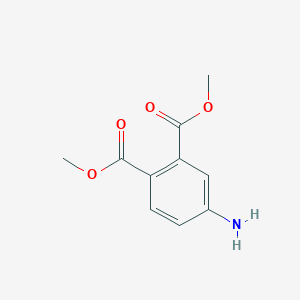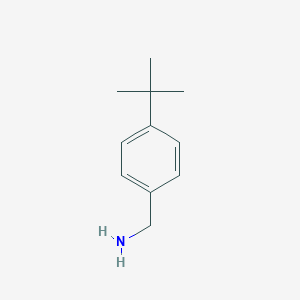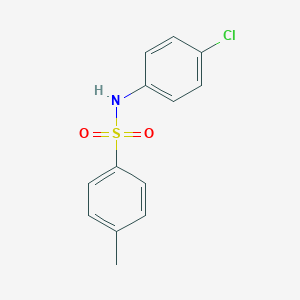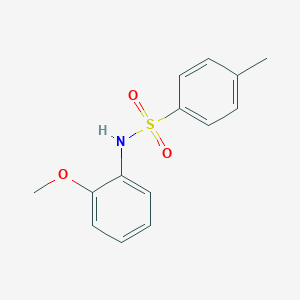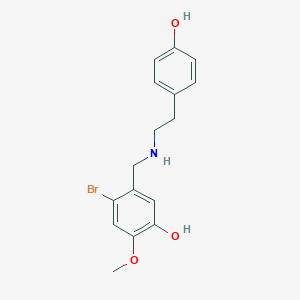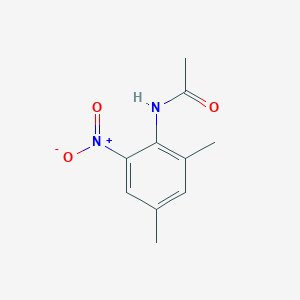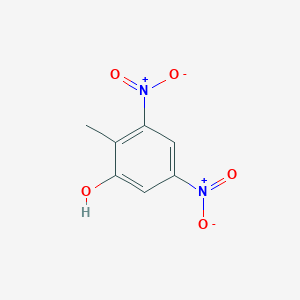
3,5-Dinitro-o-cresol
概要
説明
3,5-Dinitro-o-cresol (DNOC) is an organic compound with the structural formula CH3C6H2(NO2)2OH . It is a yellow solid that is only slightly soluble in water . It is extremely toxic to humans and was previously used as a herbicide and insecticide . DNOC acts as an uncoupler, which means that it interferes with adenosine triphosphate (ATP) production, making it extremely toxic to humans .
Molecular Structure Analysis
The molecular formula of DNOC is C7H6N2O5 . The exact mass and monoisotopic mass of DNOC are 198.02767130 g/mol . The topological polar surface area is 112 Ų .
Physical And Chemical Properties Analysis
DNOC is a yellow solid that is only slightly soluble in water . It has a molecular weight of 198.13 g/mol . The exact mass and monoisotopic mass of DNOC are 198.02767130 g/mol . The topological polar surface area is 112 Ų .
科学的研究の応用
Enzymatic Breakdown
3,5-Dinitro-o-cresol (DNOC) has been studied for its interactions with enzyme systems, particularly in the context of its breakdown by animal tissues in vitro. This substance affects the metabolism of tissues and is subject to enzymatic reduction, which is a critical aspect of understanding its toxic properties and interactions with biological systems (Parker, 1952).
Agricultural Use and Toxicity
DNOC has been explored for its agricultural applications, particularly as a highly toxic agent to insect eggs. It demonstrates significant effectiveness as an insecticide under both laboratory and field conditions. Its role in pest control is particularly noted in the context of its high efficiency against aphides on plum trees (Gimingham, Massee, & Tattersfield, 1926).
pH Factor in Toxicity
The toxicity of DNOC as a weak acid is influenced by pH levels. Studies have shown that the concentration required for its toxic effects varies with pH changes, an important factor in understanding its phytotoxicity and applications in agricultural settings (Simon, Roberts, & Blackman, 1952).
Penetration into Plant Tissues
Research has focused on how DNOC penetrates plant tissues, revealing that it can enter through simple diffusion via the epidermis and affects plant cells significantly. Understanding its penetration mechanisms is essential for its use as a weed killer and for assessing its environmental impact (Fogg, 2008).
Environmental Impact and Degradation
DNOC's impact on the environment has been a subject of study, particularly its degradation by microorganisms like Rhizobium and Azotobacter spp. These studies provide insights into how DNOC breaks down in soil and its potential environmental impacts, including the formation of degradation products like 3-amino-5-nitro-o-cresol (Hamdi & Tewfik, 1970).
Molecular Imprinting for DNOC Detection
Research has been conducted on developing molecularly imprinted polymers for DNOC, aiming to create efficient methods for detecting and extracting DNOC from environmental samples. This is crucial for monitoring and managing its presence in agricultural and natural environments (Rosmalina, Amran, & Priatni, 2019).
作用機序
3,5-Dinitro-o-cresol
, also known as 2-Methyl-3,5-dinitrophenol , is an organic compound that has been used as a herbicide and insecticide . Here is an overview of its mechanism of action:
Target of Action
The primary target of this compound is the process of adenosine triphosphate (ATP) production . ATP is a crucial molecule that provides energy for many processes in living cells.
Mode of Action
this compound acts as an uncoupler, interfering with ATP production . This disruption in energy production can lead to the death of organisms, making the compound extremely toxic to humans .
Biochemical Pathways
The compound affects the biochemical pathway of ATP synthesis, disrupting the normal energy production in cells . This disruption can lead to a variety of downstream effects, including cell death.
Result of Action
The primary result of this compound’s action is the disruption of normal cellular function due to the interference with ATP production . This can lead to a variety of symptoms in humans, including confusion, fever, headache, shortness of breath, and sweating .
Safety and Hazards
Exposure to high levels of DNOC for short periods may cause convulsions, unconsciousness, and death. Exposure to lower levels may result in an increased basal metabolic rate (the rate that you use energy at complete rest), increased sweating, weight loss, heart rate, breathing rate, and body temperature . It was banned for use as a pesticide in the United States in 1991 .
生化学分析
Biochemical Properties
3,5-Dinitro-o-cresol is known to interfere with adenosine triphosphate (ATP) production . This means it acts as an uncoupler, disrupting the normal biochemical reactions within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its disruption of ATP production . This can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the concentration of this compound present .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with ATP production . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . During degradation, both nitro functional groups are reduced to amino groups, which are further oxidatively deaminated to form 2,3,5-trihydroxytoluene before entering into the ring-cleavage pathway .
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-methyl-3,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJAFFDLKPUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075423 | |
| Record name | 2-Methyl-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497-56-3 | |
| Record name | 2-Methyl-3,5-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitro-ortho-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitro-o-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Cresol, 3,5-dinitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITRO-ORTHO-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZL54GG8S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
